4-Acetamidophenylboronic acid

説明

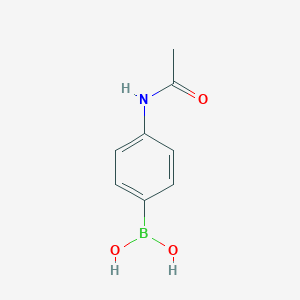

Structure

2D Structure

特性

IUPAC Name |

(4-acetamidophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEWTHXZHHATTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370427 | |

| Record name | 4-Acetamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101251-09-6 | |

| Record name | 4-Acetamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetamidophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Complex Chemical Transformations of 4 Acetamidophenylboronic Acid

Foundational Synthetic Routes for 4-Acetamidophenylboronic Acid

This compound, a key building block in organic synthesis, can be prepared through several foundational routes. These methods primarily involve the transformation of precursor molecules to introduce the acetamido and boronic acid functionalities onto the phenyl ring.

Catalytic Hydrogenation Precursors in this compound Synthesis

A common and efficient method for synthesizing this compound begins with the catalytic hydrogenation of a nitro-substituted precursor. This two-step process first reduces the nitro group to an amine, which is then acetylated.

The initial step involves the catalytic hydrogenation of 4-nitrobenzeneboronic acid to produce 4-aminophenylboronic acid. google.com This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen gas atmosphere. The reaction is favored for its high yield and the use of relatively mild conditions. Key parameters for this reaction include the catalyst loading, hydrogen pressure, and reaction time, which are optimized to ensure complete conversion of the starting material.

Table 1: Optimized Parameters for Catalytic Hydrogenation of 4-Nitrobenzeneboronic Acid

| Parameter | Optimal Range | Yield (%) |

| Pd/C Loading | 0.5–1.0 wt% | 94.8–98.7 |

| H₂ Pressure | 0.2–1.0 atm | 95.2–98.7 |

| Reaction Time | 3–6 hours | 94.8–98.7 |

This data is based on the hydrogenation of 4-nitrobenzeneboronic acid to 4-aminophenylboronic acid.

The resulting 4-aminophenylboronic acid is then carried forward to the acylation step.

Amine Acylation Strategies for this compound Formation

The second foundational strategy involves the direct acylation of an amine precursor, specifically 4-aminophenylboronic acid. This method is straightforward and widely used for the synthesis of this compound.

In this reaction, 4-aminophenylboronic acid is treated with an acylating agent, such as acetic anhydride (B1165640) or chloroacetyl chloride, to introduce the acetyl group onto the amino functionality. google.comchembk.com The reaction is typically performed in a suitable solvent like tetrahydrofuran (B95107) (THF), dichloromethane, or N-methyl-2-pyrrolidone (NMP) at controlled temperatures. google.com The choice of solvent and acylating agent can influence the reaction rate and yield. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of the stable acetamide (B32628) product. google.com

A patent describes a method where 4-aminophenylboronic acid is reacted with chloroacetyl chloride in chloroform (B151607) at a controlled temperature, resulting in a good yield of this compound. google.com Another source outlines a procedure using acetic anhydride. chembk.com

Table 2: Acylation Reaction Parameters for this compound Synthesis

| Parameter | Condition | Yield (%) |

| Acylating Agent | Chloroacetyl chloride or Acetic anhydride | 72.6–78.2 |

| Solvent | Chloroform, THF, NMP, or Dichloromethane | - |

| Molar Ratio (Amine:Acylating Agent) | 1:1 to 1:3 | - |

| Reaction Temperature | 20–40 °C | - |

| Reaction Time | 3–8 hours | - |

Yields and conditions are based on various reported procedures. google.com

Cross-Coupling Reactions Leveraging this compound as a Building Block

This compound is a versatile and valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its ability to act as a stable and effective coupling partner has made it a staple for the construction of complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and this compound is frequently employed as the organoboron component. st-andrews.ac.ukwikipedia.orglibretexts.org This reaction involves the coupling of an organoboronic acid with an organohalide or triflate in the presence of a palladium catalyst and a base. libretexts.org The reaction is prized for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids. libretexts.orgubc.ca this compound, in particular, is used to introduce the 4-acetamidophenyl moiety into various organic molecules, a common structural motif in pharmaceuticals and materials science.

The generally accepted mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the organohalide to a palladium(0) complex, forming a palladium(II) intermediate. wikipedia.orglibretexts.org This step is often the rate-determining step of the reaction. libretexts.org

Transmetalation: The organoboron compound, in this case, this compound, is activated by a base to form a boronate species. This species then undergoes transmetalation with the palladium(II) intermediate, transferring the 4-acetamidophenyl group to the palladium center and displacing the halide. wikipedia.org The precise mechanism of transmetalation is still a subject of detailed study. wikipedia.org

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond of the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.orgyonedalabs.com

The efficiency of the Suzuki-Miyaura coupling reaction with this compound is highly dependent on the careful optimization of the catalytic system and various reaction parameters.

Catalytic Systems: The choice of the palladium catalyst and the associated ligands is crucial for achieving high yields and turnover numbers (TONs). researchgate.net While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern research focuses on developing more robust and active catalytic systems. mdpi.com These include palladacycles and catalysts with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, which can enhance catalytic activity, stability, and substrate scope. st-andrews.ac.uklibretexts.org For instance, the use of specific N-heterocyclic carbene-palladium complexes has been shown to be effective for the coupling of aryl chlorides, which are typically less reactive than bromides or iodides. st-andrews.ac.uk

Reaction Parameters: Several other factors significantly influence the outcome of the Suzuki-Miyaura coupling:

Base: The choice of base is critical for the activation of the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. researchgate.netresearchgate.net The strength and solubility of the base can affect the rate of transmetalation.

Solvent: A variety of solvents can be used, often in biphasic mixtures with water. Common organic solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF). mdpi.comnih.gov The solvent system plays a role in solubilizing the reactants and the catalyst and can influence the reaction kinetics.

Temperature: Reaction temperatures can range from ambient to elevated temperatures, typically between 80-110°C, to drive the reaction to completion. researchgate.netnih.gov

Catalyst Loading: Optimizing the catalyst loading is important for both efficiency and cost-effectiveness. Research aims to achieve high turnover numbers with low catalyst loadings. researchgate.netikm.org.my

Table 3: Representative Optimized Conditions for Suzuki-Miyaura Coupling

| Component | Example Condition |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Palladacycles |

| Ligand | Triphenylphosphine, Buchwald-type phosphines, N-Heterocyclic Carbenes |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, 1,4-Dioxane, THF/Water |

| Temperature | 70-110 °C |

These represent a general range of conditions and are highly substrate-dependent. mdpi.comresearchgate.netnih.gov

Through careful selection and optimization of these components, the Suzuki-Miyaura cross-coupling reaction using this compound can be a highly efficient and versatile tool for the synthesis of a wide array of functionalized biaryl compounds.

Copper-Catalyzed Chan-Lam Cross-Coupling

The Chan-Lam coupling reaction is a significant copper-catalyzed cross-coupling method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds. wikipedia.orgalfa-chemistry.com This reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol to produce the corresponding secondary aryl amine or aryl ether. wikipedia.org A key advantage of the Chan-Lam coupling over other methods like the Buchwald-Hartwig reaction is its ability to be performed at room temperature and in the presence of air. wikipedia.orgorganic-chemistry.org The reaction can be carried out using a stoichiometric amount of a copper(II) salt or a catalytic amount of a copper catalyst that is reoxidized by atmospheric oxygen. alfa-chemistry.com

The mechanism of the Chan-Lam coupling is complex due to the labile nature of the copper reagents. It is understood to proceed through the formation of a copper-aryl complex. A proposed pathway involves a copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the final aryl ether or aryl amine product and a copper(I) species. wikipedia.org

The Chan-Lam coupling exhibits a broad substrate scope, accommodating a variety of N-H and O-H containing compounds. This includes phenols, amines, anilines, amides, imides, ureas, carbamates, and sulfonamides. organic-chemistry.org The reaction is effective for a wide range of arylboronic acids.

Specifically, in the context of this compound, its application in Chan-Lam couplings allows for the introduction of the 4-acetamidophenyl moiety onto various nitrogen- and oxygen-containing nucleophiles. This is particularly valuable in the synthesis of complex molecules and potential pharmaceutical agents.

The reaction conditions for Chan-Lam couplings can be optimized to suit different substrates. For instance, studies have shown that using a "tube-in-tube" reactor to deliver molecular oxygen as the oxidant allows for a catalytic process with sub-stoichiometric amounts of copper. beilstein-journals.org This method has been successfully applied to a range of anilines and N-heterocyclic substrates, demonstrating good to excellent yields. beilstein-journals.org For example, the coupling of 4-methoxyphenylboronic acid with anilines has resulted in yields as high as 90%. beilstein-journals.org However, challenges can arise with certain substrates. For instance, the coupling of L-tyrosine methyl ester with phenylboronic acid resulted in a lower yield and some epimerization. beilstein-journals.org

The reactivity in Chan-Lam couplings can also be influenced by the electronic properties of the arylboronic acid. While many reactions proceed well with a variety of substituted arylboronic acids, some studies have noted that electron-deficient substrates may require different conditions or show lower yields compared to electron-rich ones under certain electrochemical protocols. nih.gov

Research has focused on developing new and more efficient copper catalysts to improve the Chan-Lam coupling reaction. One such development is a novel square pyramidal copper complex, [Cu(DMAP)4I]I, which has shown excellent catalytic activity for C-N and C-S bond formation. rsc.orgnih.gov This catalyst allows for rapid and efficient coupling of arylboronic acids with amines, amides, and thiols at room temperature in methanol, using only 2 mol% of the catalyst. rsc.orgnih.gov The reaction with this catalyst is notably fast, often completing within a short timeframe. rsc.org

The development of heterogeneous catalysts is another area of progress. These catalysts offer advantages in terms of recyclability and ease of separation from the reaction mixture. researchgate.net Examples include copper supported on various materials, which have been shown to be effective for Chan-Lam couplings. researchgate.net

Furthermore, electrochemical methods are being explored to drive Chan-Lam couplings. These methods can offer an alternative to chemical oxidants and provide complementary reactivity, particularly for challenging substrates that may be low-yielding under conventional conditions. nih.gov

Multicomponent Petasis Reaction Incorporating Arylboronic Acid Analogues

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a versatile multicomponent reaction that involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction is valued for its ability to tolerate a wide range of functional groups and its typically mild reaction conditions, often not requiring anhydrous or inert atmospheres. wikipedia.org The Petasis reaction has found significant application in combinatorial chemistry and drug discovery for the synthesis of α-amino acids and other complex amine derivatives. wikipedia.org

The scope of the Petasis reaction is broad, encompassing various amines, carbonyls, and boronic acids. mdpi.com While secondary non-aromatic amines are common substrates, the reaction has been extended to include primary aromatic amines, albeit sometimes requiring specific conditions like the use of hexafluoro-2-propanol (HFIP) as a solvent to overcome lower reactivity. nih.gov A wide array of aryl and vinylboronic acids can be used, with electron-donating groups on the aryl ring generally leading to good yields. nih.gov

A key feature of the Petasis reaction is the potential for diastereoselective control, particularly when chiral components are used. wikipedia.org When an enantiopure α-hydroxy aldehyde is used as the carbonyl component, the reaction can produce enantiopure β-amino alcohols with high anti-diastereoselectivity. nih.gov This stereochemical outcome is often explained by a transition state model where the boronate addition to the in-situ formed imine is directed by the α-hydroxy group. nih.gov

The use of chiral amines can also strongly influence the stereochemical outcome, often leading to high diastereoselectivity. wikipedia.org For example, chiral benzyl (B1604629) amines and 2-substituted pyrrolidines have been shown to induce good to excellent diastereomeric excess in Petasis reactions. wikipedia.org

Recent advancements have focused on catalyst-controlled diastereoselective Petasis reactions to overcome the intrinsic selectivity and access syn-β-amino alcohols. nih.gov Chiral biphenols have been successfully employed as catalysts to control the diastereoselectivity, enabling the synthesis of both anti and syn products in high purity. nih.gov

The development of catalytic enantioselective Petasis reactions is a significant area of research. Chiral catalysts, such as those derived from BINOL (1,1'-bi-2-naphthol) and VAPOL (vaulted biaryl phosphine), have been employed to achieve high enantioselectivity. mdpi.com For instance, chiral BINOL derivatives have been used to catalyze the reaction between salicylaldehydes, secondary amines, and boronic acids to produce chiral alkylaminophenols with good yields and enantiomeric excesses. mdpi.com

Chiral diol catalysts, particularly chiral biphenols, have been extensively studied for their ability to coordinate with the organoboron and iminium ion species, thereby controlling the stereochemical outcome. nih.gov These catalysts have been successfully applied in the asymmetric synthesis of α-amino acids from vinylboronic esters, secondary amines, and glyoxylates. nih.gov

Thiourea-based catalysts have also emerged as effective promoters for asymmetric Petasis-type transformations. nih.gov These catalysts are thought to activate the N-acylated quinolinium salt through hydrogen bonding, while a functional group on the catalyst directs the stereochemical course of the reaction. nih.gov

Other Advanced Chemical Transformations of this compound

Beyond Chan-Lam and Petasis reactions, this compound is a versatile reagent in a variety of other advanced chemical transformations.

One of the most prominent applications is in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly biaryl structures. dokumen.pub this compound serves as a key building block in this context, enabling the synthesis of complex molecules with applications in pharmaceuticals and agrochemicals.

The boronic acid moiety of this compound allows it to form reversible covalent bonds with diols . chemimpex.com This property is exploited in the design of sensors and for bioconjugation, where it can be used to attach biomolecules to surfaces or other molecules. chemimpex.com

Furthermore, this compound can undergo electrochemical transformations . It has been reported that the carbon-boron bond can be cleaved electrochemically to yield p-acetamidophenol under neutral pH conditions. jst.go.jp This reaction could have applications in the development of electrically controlled drug delivery systems. jst.go.jp

The compound is also a reactant in rhodium-catalyzed cyanations and in the synthesis of tetrabutylammonium trifluoroborates . sigmaaldrich.com

Electrochemical Cleavage of the Carbon-Boron Bond in this compound

The carbon-boron (C-B) bond in this compound can undergo electrochemical cleavage, a reaction with potential applications in electrically controlled drug delivery systems under neutral pH conditions. jst.go.jpnih.gov This process has been investigated using techniques such as high-performance liquid chromatography (HPLC), liquid chromatography with tandem mass spectrometry (LC-MS/MS), and cyclic voltammetry. jst.go.jpnih.gov

The electrochemical cleavage of the C-B bond in this compound at a carbon electrode under neutral pH (pH 7.4) results in the formation of 4-acetamidophenol. jst.go.jpnih.gov This transformation occurs at an electric potential of 1.2 V versus a silver/silver chloride (Ag/AgCl) electrode in a phosphate (B84403) buffer containing acetonitrile. jst.go.jpnih.gov

The proposed mechanism for this electrochemical oxidation is not yet fully elucidated but is a subject of ongoing investigation. jst.go.jp Cyclic voltammetry studies of this compound show an oxidation current at +1.2 V and a reduction current at +0.15 V in the first cycle, indicating the electrochemical activity of the compound within this potential range. jst.go.jp While some phenylboronic acid derivatives can be converted to phenolic derivatives in organic solvents in the presence of oxygen under a negative electric potential, the process in aqueous solution can be catalyzed by ammonia (B1221849) and a copper electrode to yield phenol (B47542) and aniline (B41778) derivatives. jst.go.jp The electrochemical cleavage under neutral pH, however, presents a newer functionality. jst.go.jp

Table 1: Electrochemical Parameters for the Cleavage of this compound jst.go.jpnih.gov

| Parameter | Value | Conditions |

| Electric Potential | 1.2 V vs. Ag/AgCl | 100 mM phosphate buffer (pH 7.4) with 10% acetonitrile |

| Oxidation Current | +1.2 V | Cyclic Voltammetry, first cycle |

| Reduction Current | +0.15 V | Cyclic Voltammetry, first cycle |

Oxidative and Reductive Pathways of this compound

This compound is susceptible to both oxidation and reduction, leading to various derivatives.

Oxidative Pathways: The boronic acid group is prone to oxidation, particularly by reactive oxygen species (ROS) like hydrogen peroxide, resulting in the cleavage of the C-B bond to form the corresponding phenol (4-acetamidophenol) and boric acid. nih.gov This oxidative deboronation is a key reaction and has been studied in the context of developing sensors and responsive materials. researchgate.net The oxidation can be initiated by various oxidizing agents, including hydrogen peroxide and potassium permanganate. The rate of oxidation can be influenced by the electronic properties of substituents on the phenyl ring. nih.gov

In a biological context, the oxidation of boronic acids is an irreversible process. nih.gov The reaction of this compound with inflammatory oxidants such as hypochlorous acid (HOCl) and peroxynitrite (ONOO⁻) has also been investigated. acs.orgnih.gov

Table 2: Rate Constants for the Reaction of a Boronate-Based Derivative with Oxidants acs.orgnih.gov

| Oxidant | Rate Constant (M⁻¹s⁻¹) |

| Hydrogen Peroxide (H₂O₂) | 1.67 |

| Hypochlorous Acid (HOCl) | 1.6 × 10⁴ |

| Peroxynitrite (ONOO⁻) | 1.0 × 10⁶ |

Note: Data is for a boronate-based proinhibitor derivative of acetaminophen (B1664979), AMBB, which is structurally related to this compound.

Reductive Pathways: Reduction of the acetamido group in this compound can lead to the corresponding amine. This can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Nucleophilic and Electrophilic Substitution Reactivity

The reactivity of this compound in substitution reactions is influenced by the electronic nature of both the acetamido and boronic acid groups.

Nucleophilic Substitution: The boronic acid moiety makes the boron atom electrophilic and susceptible to nucleophilic attack. This compound can react with nucleophiles, particularly diols, to form reversible covalent boronate esters. jst.go.jp This property is fundamental to its use in sensors and drug delivery systems. jst.go.jp The electron-withdrawing nature of the acetamido group, although modest, can influence the Lewis acidity of the boronic acid.

Advanced Applications of 4 Acetamidophenylboronic Acid in Biological and Medicinal Chemistry

Enzyme Inhibition and Modulatory Activities of 4-Acetamidophenylboronic Acid and Its Derivatives

This compound and its related compounds have emerged as significant molecules in medicinal chemistry, demonstrating a capacity to interact with and modulate the activity of various critical enzymes. Their unique chemical structure, featuring a boronic acid group, allows for distinct binding mechanisms, including the formation of reversible covalent bonds with biological nucleophiles. This property is central to their inhibitory effects on enzymes implicated in a range of physiological and pathological processes.

Acetylcholinesterase Inhibition by this compound Analogues

Analogues of this compound have been identified as potential inhibitors of acetylcholinesterase (AChE), an essential enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). wikipedia.org The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.govnih.gov Research has explored compounds like 3- and 4-acetamidophenylboronic acids and their pinacol (B44631) esters for this purpose. researchgate.netnih.gov

Elucidation of Competitive and Non-Competitive Inhibition Mechanisms

Studies have revealed that this compound analogues can inhibit acetylcholinesterase through a mixed mechanism, displaying characteristics of both competitive and non-competitive inhibition. researchgate.netnih.govresearchgate.net

Competitive Inhibition: In this mode, the inhibitor molecule is structurally similar to the natural substrate (acetylcholine) and competes for binding at the enzyme's active site. medicoapps.org The binding of the inhibitor prevents the substrate from accessing the site, thereby blocking the enzyme's catalytic activity.

Non-Competitive Inhibition: This type of inhibition occurs when the inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. medicoapps.orgnih.gov This binding event induces a conformational change in the enzyme, which alters the shape of the active site and reduces its efficiency, even when the substrate is bound. nih.gov

The dual inhibitory nature of these boronic acid compounds suggests a complex interaction with the acetylcholinesterase enzyme, targeting more than one site to exert its modulatory effect. researchgate.netnih.gov

Binding Interactions within Enzyme Active Sites

The acetylcholinesterase enzyme possesses a complex three-dimensional structure, featuring a deep and narrow gorge that leads to the catalytic active site at its base. nih.govmdpi.com Within this gorge is a region known as the peripheral anionic site (PAS), located near the entrance. nih.govnih.gov Molecular docking studies have indicated that this compound analogues bind within this gorge region. researchgate.netnih.govresearchgate.net

The binding is facilitated by interactions with key amino acid residues. Aromatic stacking interactions, or π-π stacking, can occur between the phenyl ring of the inhibitor and aromatic residues in the PAS, such as tryptophan (W286) and tyrosine (Y341). nih.gov These interactions help to anchor the inhibitor within the gorge, blocking the passage of the acetylcholine substrate to the catalytic site deep within. nih.govresearchgate.net The ability of these compounds to interact with both the active site and the PAS underlies their mixed competitive and non-competitive inhibitory profile. researchgate.net

Table 1: Acetylcholinesterase Inhibition by this compound Analogues

| Compound | Identified Inhibition Mechanism | Target Binding Region |

|---|---|---|

| This compound | Competitive and Non-competitive researchgate.netnih.gov | Gorge region of Acetylcholinesterase researchgate.netresearchgate.net |

| 3-Acetamidophenylboronic acid | Competitive and Non-competitive researchgate.netnih.gov | Gorge region of Acetylcholinesterase researchgate.netresearchgate.net |

| This compound pinacol ester | Competitive and Non-competitive researchgate.netnih.gov | Gorge region of Acetylcholinesterase researchgate.netresearchgate.net |

Myeloperoxidase Inhibition by this compound

This compound (AAPBA) has been investigated for its ability to inhibit myeloperoxidase (MPO), a heme peroxidase enzyme predominantly found in neutrophils. nih.govacs.org MPO plays a crucial role in the innate immune response by producing microbicidal reactive oxidants, but its overactivity is linked to tissue damage in various inflammatory diseases. nih.gov AAPBA has demonstrated potential as an anti-inflammatory agent through its MPO-inhibiting activity.

Modulation of Oxidative Stress and Reactive Oxygen Species Production

A key function of MPO during inflammation is the production of hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), from hydrogen peroxide and chloride ions. nih.gov Overproduction of HOCl contributes significantly to oxidative stress, a condition characterized by an imbalance between the generation of ROS and the body's ability to neutralize them. nih.gov This can lead to damage of essential macromolecules like proteins, lipids, and nucleic acids. nih.gov

Research has shown that this compound can effectively inhibit the production of MPO-derived hypochlorous acid. nih.govacs.org By doing so, it helps to reduce oxidative stress markers in human neutrophils, indicating its potential to mitigate the damaging effects of excessive inflammation. This modulation of ROS production is a primary mechanism behind the compound's observed anti-inflammatory properties. mdpi.com

Table 2: Myeloperoxidase (MPO) Inhibition by this compound

| Compound | Enzyme Target | Effect | Reference |

|---|---|---|---|

| This compound (AAPBA) | Myeloperoxidase (MPO) | Inhibition of MPO-derived hypochlorous acid (HOCl) production, reducing oxidative stress. | nih.govacs.org |

Kinase Inhibition through this compound Derivatives

In addition to direct enzyme inhibition, this compound serves as a valuable chemical reactant in the synthesis of more complex molecules designed to be potent and specific enzyme inhibitors. sigmaaldrich.comsigmaaldrich.com Its utility has been particularly noted in the development of kinase inhibitors. sigmaaldrich.com Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, playing central roles in cellular signaling, growth, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Specifically, this compound is used as a reactant in the synthesis of inhibitors for enzymes such as TpI2 kinase. sigmaaldrich.com This application underscores the compound's importance not just as a bioactive molecule itself, but also as a foundational building block in the field of drug discovery and development for creating targeted therapeutics.

Beta-Lactamase Inhibition by Boronic Acid Transition-State Analogues

Boronic acids, including derivatives of this compound, have emerged as a significant class of inhibitors for β-lactamase enzymes. These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. Boronic acids function as transition-state analogues, mimicking the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring. mdpi.comnih.govtandfonline.com This mimicry allows them to bind to the active site of the β-lactamase, often through a reversible covalent bond with the catalytic serine residue, thereby inactivating the enzyme. nih.govrcsb.orguliege.be

The effectiveness of boronic acid inhibitors is not solely dependent on the boronic acid moiety. The substituents on the phenyl ring play a crucial role in determining the binding affinity and specificity for different classes of β-lactamases (Class A, C, and D). mdpi.comnih.gov For instance, research on iodo-acetamido-phenyl boronic acid, a structural relative of this compound, has provided detailed insights into these interactions. X-ray crystallography studies of the complex between Enterobacter cloacae 908R class C β-lactamase and iodo-acetamido-phenyl boronic acid revealed that the inhibitor is covalently bound to the active-site serine (Ser64). rcsb.orguliege.be The structure of this adduct provides a basis for designing more potent inhibitors by modifying the side chains to optimize interactions within the enzyme's active site. rcsb.orguliege.be

Studies have explored a variety of boronic acid derivatives to inhibit different β-lactamases. For example, a panel of sixteen boronic acids was tested against the carbapenem-hydrolyzing class D β-lactamase (CHDL) OXA-24/40, with some compounds showing inhibitory constants (Ki) as low as 5 μM. nih.gov The development of boronic acid-based inhibitors, such as vaborbactam, highlights the clinical relevance of this class of compounds in overcoming antibiotic resistance. mdpi.comnih.gov

| Boronic Acid Type | Target Enzyme Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Acyclic Boronic Acids (e.g., Phenylboronic acids) | Class A, C | Transition-state analogue, reversible covalent inhibition | Phenylboronic acids show good activity against Class A and C enzymes. | mdpi.com |

| Iodo-acetamido-phenyl boronic acid | Class C (e.g., E. cloacae 908R) | Covalent binding to active site Serine 64 | Structure of the enzyme-inhibitor complex provides a basis for designing improved inhibitors. | rcsb.orguliege.be |

| Various commercially available boronic acids | Class D (e.g., OXA-24/40) | Competitive inhibition, transition-state mimicry | Identified effective inhibitors with Ki values as low as 5 μM. | nih.gov |

Biological Modulator Functions of this compound

This compound has been identified as a compound of interest in the modulation of the Survival Motor Neuron (SMN) protein. sigmaaldrich.comsigmaaldrich.com The SMN protein is crucial for the health and function of motor neurons, and its deficiency is the primary cause of spinal muscular atrophy (SMA), a debilitating neurodegenerative disease. nih.govnih.govwikipedia.org The SMN protein is encoded by two nearly identical genes, SMN1 and SMN2. nih.goved.ac.uk While SMN1 produces a full-length, functional protein, a splicing event in the SMN2 gene leads to the production of a truncated, unstable protein. ed.ac.uk

Research efforts have focused on identifying small molecules that can modulate SMN expression or function, particularly by increasing the production of functional protein from the SMN2 gene. nih.gov this compound has been utilized in the biological evaluation of modulators for the SMN protein. sigmaaldrich.comsigmaaldrich.com The stability and oligomerization of the SMN protein are critical factors that can influence the severity of SMA. mdpi.com Therefore, compounds that can enhance these properties are of significant therapeutic interest. The exploration of boronic acid derivatives in this context opens a potential avenue for the development of new strategies to address SMA. mdpi.com

Role of this compound in Pharmaceutical Development and Therapeutic Agent Design

The chemical structure of this compound provides a versatile scaffold for the design of derivatives with targeted therapeutic applications. guidechem.com A key strategy involves leveraging the ability of the boronic acid moiety to form reversible covalent bonds with diols, which are present on many biological molecules, including sialic acids on the surface of cancer cells. nih.gov This interaction allows for the selective targeting of tumor cells, which often overexpress sialic acids. nih.gov

The design of derivatives can be guided by structure-activity relationship (SAR) studies. By modifying substituents on the phenyl ring, the binding affinity, selectivity, and pharmacokinetic properties of the molecule can be fine-tuned. nih.gov For example, the introduction of different functional groups can enhance the binding to specific enzymes or cellular targets. This approach has been explored in the development of boronic acid-based proteasome inhibitors, such as bortezomib, for cancer therapy, and in the creation of inhibitors for other enzymes like kinases. nih.gov The adaptability of the this compound structure makes it a valuable starting point for the synthesis of complex molecules aimed at a variety of therapeutic targets. guidechem.com

The evaluation of the cytotoxic profile of this compound and its derivatives is a critical aspect of its development for therapeutic applications. Studies have shown that its toxicity can be significantly lower than that of structurally related compounds. For instance, a comparative study with acetaminophen (B1664979) (APAP) in mice demonstrated that this compound (4APB) produced an analgesic effect without the significant liver damage associated with acetaminophen. mdpi.com The study reported a higher LD50 for 4APB (571.4132 mg/kg) compared to the predicted oral LD50 for APAP (338 mg/kg), suggesting a better safety profile in this context. mdpi.com

Furthermore, research has indicated that certain boronic acid compounds are non-toxic to neuronal-like PC12 cells at micromolar concentrations and can even offer protection against damage induced by amyloid-beta, a peptide implicated in neurodegenerative diseases. researchgate.netresearchgate.net In another study, a gadolinium-complexed phenylboronic acid derivative designed for MRI imaging of tumors was found to be non-toxic to melanoma cells at concentrations up to 5 mM, in contrast to the dose-dependent cytotoxicity observed with free gadolinium chloride. nih.gov These findings underscore the potential of this compound derivatives to be designed for high efficacy with controlled cytotoxicity.

| Compound/Derivative | Cell/Animal Model | Finding | Reference |

|---|---|---|---|

| This compound (4APB) | Mice | LD50 of 571.4132 mg/kg; less hepatotoxic than acetaminophen. | mdpi.com |

| 3- and 4-acetamidophenylboronic acids | PC12 cells | Non-toxic at micromolar concentrations and protective against amyloid-beta-induced damage. | researchgate.netresearchgate.net |

| Gd-DO3A-Am-PBA (a PBA derivative) | B16-F10 melanoma cells | Appeared non-toxic at concentrations up to 5 mM. | nih.gov |

Biosensing Applications of this compound

The unique ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their extensive application in the field of biosensing, particularly for the detection of saccharides. acs.orgnih.govnih.gov Phenylboronic acid derivatives, including this compound, are key components in the design of sensors for glucose and other biologically important sugars. acs.orgresearchgate.net This interaction leads to the formation of stable cyclic boronate esters. nih.govresearchgate.net

These sensing systems can be designed to produce a detectable signal, such as a change in fluorescence or color, upon binding to the target saccharide. nih.govnih.gov For example, a boronic acid can be coupled with a fluorescent reporter group. The binding of a saccharide alters the electronic properties of the boronic acid, which in turn modulates the fluorescence of the reporter, allowing for quantitative detection. acs.orgnih.gov The selectivity and sensitivity of these sensors can be tuned by modifying the structure of the phenylboronic acid derivative. nih.gov The development of boronic acid-based sensors is a rapidly advancing field, with applications ranging from in vitro diagnostics to in vivo monitoring of analytes. nih.govmdpi.comresearchgate.net

Saccharide and Diol Sensing Mechanisms Based on Boronate Ester Formation

The utility of this compound and related boronic acid derivatives in chemical sensing is primarily rooted in their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.govrsc.org This interaction is the cornerstone for developing sensors for a wide array of biologically significant molecules, most notably saccharides. nih.govresearchgate.net

The fundamental sensing mechanism involves the reaction between the boronic acid group (-B(OH)₂) and the cis-diol groups present in a target analyte, such as a sugar molecule. In an aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. mdpi.com The anionic boronate species is significantly more reactive towards diols. nih.gov The reaction with a diol leads to the formation of a stable five- or six-membered cyclic boronate ester. rsc.orgresearchgate.net This binding event is reversible, and the equilibrium is sensitive to the pH of the solution, the pKa of the boronic acid, and the specific structure and stereochemistry of the diol. researchgate.netmdpi.com

To translate this binding event into a detectable signal, the boronic acid is typically integrated into a larger molecular system containing a reporter group, such as a fluorophore or chromophore. rsc.org The formation of the boronate ester upon binding to a saccharide or diol alters the electronic properties of the boronic acid moiety, which in turn modulates the signal from the reporter group. Several photophysical mechanisms are commonly exploited:

Photoinduced Electron Transfer (PET): In many sensor designs, the boronic acid receptor is linked to a fluorophore. In the unbound state, a lone pair of electrons, often from a nearby tertiary amine, can quench the fluorescence of the reporter group through a PET process. nih.govacs.org Upon binding a diol, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amine's lone pair. This reduces its ability to quench the fluorophore, resulting in a "turn-on" fluorescence signal. acs.org

Intramolecular Charge Transfer (ICT): The binding of a diol can change the electron-donating or -withdrawing properties of the boronic acid group. This can alter the ICT character of the excited state of the attached fluorophore, leading to a detectable shift in the emission wavelength or intensity.

Förster Resonance Energy Transfer (FRET): In more complex systems, two different fluorophores (a donor and an acceptor) can be used. The binding of a saccharide can induce a conformational change that alters the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency and changing the ratio of their emission intensities.

The selectivity of these sensors can be tuned by modifying the structure of the boronic acid receptor. For instance, creating systems with two boronic acid groups (diboronic acids) can enhance selectivity for specific saccharides like glucose, which can bind to both recognition sites simultaneously. mdpi.comresearchgate.net The acetamido group in this compound influences the electronic properties and pKa of the boronic acid, thereby affecting its binding affinity and sensing performance at physiological pH. nih.govacs.org

Detection of Glycated Hemoglobin and Dopamine (B1211576)

The ability of boronic acids to bind with diols has been effectively harnessed for the detection of important biomarkers like glycated hemoglobin (HbA1c) and neurotransmitters such as dopamine. researchgate.netacs.org

Glycated Hemoglobin (HbA1c) Detection

Glycated hemoglobin is a crucial biomarker for the long-term management of diabetes mellitus. nih.govnih.gov It is formed through a non-enzymatic reaction between glucose and the N-terminal valine residue of the hemoglobin β-chain, resulting in a stable ketoamine with a fructose-like structure that contains the necessary cis-diol moiety for boronic acid binding. mdpi.comresearchgate.net This specific interaction allows for the differentiation between glycated and non-glycated hemoglobin.

Sensors utilizing boronic acid derivatives, such as aminophenylboronic acid, have been developed to quantify HbA1c levels. mdpi.comsemanticscholar.org These sensors often employ electrochemical or optical methods.

Electrochemical Sensors: In one approach, 4-mercaptophenylboronic acid is immobilized on gold nanostructures on an electrode. semanticscholar.org HbA1c binds to the boronic acid, and its intrinsic peroxidase-like activity can be used to catalyze a reaction (e.g., the reduction of hydrogen peroxide), generating a measurable electrochemical signal. semanticscholar.org Molecularly imprinted polymers (MIPs) using aminophenylboronic acid have also been created on electrode surfaces. These MIPs have cavities specifically shaped for HbA1c, leading to highly selective binding and a change in the electrode's voltammetric properties upon analyte capture. semanticscholar.org

Fluorescent Sensors: Competitive assays have been designed where HbA1c competes with a fluorescent dye, like Alizarin Red S (ARS), for binding to a boronic acid. mdpi.com In the absence of HbA1c, ARS binds to the boronic acid, and its fluorescence is quenched. When HbA1c is introduced, it displaces the ARS, restoring its fluorescence and providing a quantitative measurement. acs.orgmdpi.com

These boronic acid-based methods offer a promising alternative to traditional chromatographic and immunoassay techniques for HbA1c monitoring. nih.govmdpi.com

Dopamine Detection

Dopamine is a vital catecholamine neurotransmitter, and its abnormal concentration is linked to several neurological disorders, including Parkinson's disease and schizophrenia. nih.gov As a catechol, dopamine possesses a cis-diol group on its aromatic ring, making it an ideal target for boronic acid-based sensors. nih.govnih.gov

Electrochemical sensors are particularly well-suited for dopamine detection due to its electroactive nature. nih.govmdpi.com Boronic acid functionalization enhances the selectivity of these sensors.

Modified Electrodes: Glassy carbon electrodes modified with materials functionalized with boronic acid have shown high sensitivity for dopamine. nih.gov For example, a calix rsc.orgpyrrole functionalized with a phenylboronic acid group demonstrated excellent performance, with the boronic acid moiety selectively binding dopamine via a cyclic boronate ester linkage. This interaction enhances the electrochemical signal corresponding to the oxidation of dopamine. nih.gov

Nanocomposite Sensors: Nanocomposites combining materials like polyaniline and gold nanoparticles with boronic acid derivatives can be deposited on electrodes. mdpi.com These materials facilitate electron transfer and increase the electrode's active surface area, leading to enhanced sensitivity and lower detection limits for dopamine. mdpi.commdpi.com The boronic acid provides a recognition layer that selectively captures dopamine, improving the sensor's performance in complex biological samples where interfering substances like ascorbic acid and uric acid are present. nih.govchimicatechnoacta.ru

The research in this area highlights the successful application of boronic acid chemistry in creating sensitive and selective analytical tools for critical medical diagnostics.

Data Tables

Table 1: Performance of Selected Boronic Acid-Based Sensors for Glycated Hemoglobin (HbA1c)

| Sensor Type | Recognition Element | Detection Method | Linear Range | Limit of Detection (LOD) | Source(s) |

| Electrochemical | 4-Mercaptophenylboronic acid on gold nanoflowers | Cyclic Voltammetry | 5–1000 µg/mL | Not specified | semanticscholar.org |

| Electrochemical | Aminophenylboronic acid-based MIP | Voltammetry | Not specified | 0.09 ng/mL | semanticscholar.org |

| Label-free Voltammetric | Aminophenylboronic acid (APBA)-PQQ on ERGO | Voltammetry | 9.4–65.8 μg/mL | Not specified | mdpi.com |

| Competitive Binding | Phenylboronic acid (PBA) & Alizarin Red S (ARS) | Fluorescence | Not specified | Not specified | mdpi.com |

MIP: Molecularly Imprinted Polymer; PQQ: Pyrroloquinoline Quinone; ERGO: Electrodeposited Reduced Graphene Oxide.

Table 2: Performance of Selected Boronic Acid-Based Sensors for Dopamine (DA)

| Sensor Type | Recognition Element / Electrode Modification | Detection Method | Linear Range | Limit of Detection (LOD) | Source(s) |

| Electrochemical | Phenylboronic acid-functionalized Calix rsc.orgpyrrole | Differential Pulse Voltammetry (DPV) | 0.165–2.302 μM | 15 nM | nih.gov |

| Electrochemical | Polyaniline-AuNPs on Graphite SPE | Differential Pulse Voltammetry (DPV) | 1–100 μM | 0.86 μM | mdpi.com |

| Electrochemical | Au@SiO₂-APTES composite | Differential Pulse Voltammetry (DPV) | Not specified | Not specified | mdpi.com |

| Electrochemical | Poly(Neutral Red) & Pillar nih.govarene acs.orghydroquinone | Voltammetry | 10 nM–1.0 mM | 10 nM | chimicatechnoacta.ru |

SPE: Screen-Printed Electrode; AuNPs: Gold Nanoparticles; APTES: (3-Aminopropyl)triethoxysilane.

Table 3: List of Mentioned Chemical Compounds

Computational and Theoretical Investigations of 4 Acetamidophenylboronic Acid

Molecular Docking and Binding Affinity Predictions for Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding and predicting the interaction between a ligand, such as 4-Acetamidophenylboronic acid, and a protein's active site. The unique chemical nature of the boronic acid group, particularly its ability to form reversible covalent bonds with biological nucleophiles, makes it a compelling candidate for enzyme inhibition.

Research has shown that this compound and its analogues are capable of modulating the activity of several key enzymes. For instance, it has been investigated as an inhibitor of myeloperoxidase (MPO), a peroxidase enzyme involved in inflammatory processes. Furthermore, analogues of this compound have been identified as potential inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132).

Docking studies elucidate the specific interactions that stabilize the ligand-enzyme complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The binding affinity, often expressed in kcal/mol, quantifies the strength of this interaction, with lower values indicating a more stable complex. While specific binding affinity data for this compound with a particular enzyme target is not detailed in the provided search results, studies on closely related phenylboronic acid derivatives provide a clear example of the insights gained from such analyses. For example, docking of 4-ethoxyphenyl boronic acid, an analogue, into the binding site of the 6WJY protein reveals key interactions with specific amino acid residues.

Table 1: Illustrative Molecular Docking Interactions for a Phenylboronic Acid Analogue (4-ethoxyphenyl boronic acid) with 6WJY Protein This table serves as an example of typical data obtained from molecular docking studies.

| Ligand | Protein Target | Interacting Residue | Interaction Type |

|---|---|---|---|

| 4-ethoxyphenyl boronic acid | 6WJY | Arg343 | Hydrogen Bond |

| 4-ethoxyphenyl boronic acid | 6WJY | Tyr341 | Pi-Pi Stacking |

| 4-ethoxyphenyl boronic acid | 6WJY | Val294 | Hydrophobic Interaction |

These computational predictions are crucial for structure-activity relationship (SAR) studies, guiding the design of more potent and selective enzyme inhibitors based on the this compound scaffold.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules. researchgate.net These methods provide a detailed understanding of a molecule's structure, stability, and chemical reactivity based on the distribution of its electrons.

For phenylboronic acids, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p), are used to determine key electronic parameters. lodz.pl Central to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. edu.krdnih.gov

The acetamido group on the phenyl ring acts as an electron-withdrawing group, which influences the electronic properties of the molecule, for instance by enhancing its electrophilicity. Studies on isomers and related derivatives provide insight into the typical values derived from these calculations. For example, a DFT study on 3-(acetamidomethyl)phenyl boronic acid, a close isomer, elucidated its electronic transition parameters. lodz.pl

Table 2: Representative Electronic Properties from DFT Calculations for a Phenylboronic Acid Derivative Data is illustrative and based on calculations for closely related boronic acid compounds.

| Parameter | Definition | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 to -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~5.0 |

| Ionization Potential (IP) | Energy required to remove an electron (-EHOMO) | 6.2 to 6.5 |

| Electron Affinity (EA) | Energy released when an electron is added (-ELUMO) | 1.2 to 1.5 |

| Chemical Hardness (η) | Resistance to change in electron distribution ((IP-EA)/2) | ~2.5 |

These quantum chemical descriptors are invaluable for predicting sites of reaction, understanding spectroscopic properties, and rationalizing the molecule's behavior in biological systems. edu.krd

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles

In the process of drug discovery and development, it is crucial to assess the pharmacokinetic and toxicological properties of a compound. In silico ADMET prediction models serve as an efficient, cost-effective method for early-stage evaluation of a molecule's potential viability as a drug candidate. sci-hub.secsmres.co.uk These computational tools, such as SwissADME and pkCSM, use a molecule's structure to predict a wide range of properties. nih.govkims-imio.com

The ADMET profile for this compound, as predicted by the SwissADME web tool, provides a comprehensive overview of its likely behavior in the body. This includes physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness.

Table 3: Predicted Physicochemical Properties and Lipophilicity of this compound

| Property | Predicted Value |

|---|---|

| Formula | C8H10BNO3 |

| Molecular Weight | 178.98 g/mol |

| Topological Polar Surface Area (TPSA) | 72.93 Å2 |

| Log Po/w (iLOGP) | 1.07 |

| Log Po/w (XLOGP3) | 0.52 |

| Log Po/w (WLOGP) | 0.43 |

| Log Po/w (MLOGP) | 0.94 |

| Log Po/w (SILICOS-IT) | 1.22 |

| Consensus Log Po/w | 0.84 |

Table 4: Predicted Water Solubility and Pharmacokinetics of this compound

| Parameter | Prediction | Details |

|---|---|---|

| Water Solubility (Log S) | -1.74 | Soluble |

| Gastrointestinal (GI) Absorption | High | High probability of absorption from the gut |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed by P-gp |

| CYP1A2 Inhibitor | No | Unlikely to inhibit Cytochrome P450 1A2 |

| CYP2C19 Inhibitor | No | Unlikely to inhibit Cytochrome P450 2C19 |

| CYP2C9 Inhibitor | No | Unlikely to inhibit Cytochrome P450 2C9 |

| CYP2D6 Inhibitor | No | Unlikely to inhibit Cytochrome P450 2D6 |

| CYP3A4 Inhibitor | No | Unlikely to inhibit Cytochrome P450 3A4 |

| Log Kp (skin permeation) | -6.81 cm/s | Low skin permeability |

These predictions suggest that this compound has favorable properties such as high gastrointestinal absorption and good solubility. Its predicted lack of inhibition of major cytochrome P450 enzymes indicates a low potential for certain drug-drug interactions.

Theoretical Models for Boronic Acid-Protein Interactions (e.g., Insulin)

Theoretical models have been developed to investigate the interactions between boronic acids and proteins, with insulin (B600854) being a notable example due to the compound class's potential in glucose-sensing applications. Computational tools are employed to screen libraries of boronic acid derivatives against the protein to understand the nature of the binding and identify candidates with high affinity.

One such theoretical approach involved the design and computational screening of a library of 114 boronic acid compounds against insulin. The study aimed to identify molecules that could act as stabilizing agents for the hormone. The interactions were evaluated based on binding energy, with the total energy being a sum of contributions from Vander Waal's forces, hydrogen bonding, and electrostatic interactions. The results indicated that Vander Waal's interactions were the primary contributor to the binding energy (80-90%), with hydrogen bonding also playing a significant role (10-20%).

These models help to understand how the boronic acid moiety B(OH)₂ can interact with amino acid residues in the protein's binding pocket. Specifically, boronic acids are known for their ability to form reversible covalent bonds with diol-containing molecules, a principle that extends to interactions with certain amino acid side chains or glycosylated proteins. This chemistry is the foundation for the design of glucose-responsive insulins, where a phenylboronic acid (PBA) moiety is conjugated to the insulin molecule. In these systems, the PBA group can bind to glucose, leading to a conformational change or altered solubility that modulates the insulin's activity. This creates a "smart" therapeutic that can, in principle, self-regulate in response to blood glucose levels.

Applications of 4 Acetamidophenylboronic Acid in Materials Science and Supramolecular Chemistry

Design and Synthesis of Functional Polymers and Hydrogels Incorporating Boronic Acid Moieties

The incorporation of boronic acid moieties, such as 4-acetamidophenylboronic acid, into polymer chains is a key strategy for developing functional polymers and hydrogels. These materials leverage the unique ability of boronic acids to form reversible boronate esters with 1,2- or 1,3-diols. This dynamic covalent chemistry is central to creating cross-linked networks that can adapt to their environment.

Functional polymers containing boronic acid groups are synthesized through various methods, including the free radical polymerization of vinyl-substituted phenylboronic acid monomers or by post-polymerization modification where boronic acid groups are attached to a pre-existing polymer backbone. rsc.org For instance, poly(phenylboronic acid) microgels have been prepared by polymerizing 4-vinylphenylboronic acid with a cross-linker. rsc.org Another approach involves the cationic ring-opening copolymerization of monomers like 2-n-propyl-2-oxazoline, followed by chemical modification to introduce the boronic acid functionalities. rsc.org These synthetic strategies allow for precise control over the material's properties and responsiveness.

A significant feature of materials containing boronic acids is their responsiveness to pH. The equilibrium between the boronic acid and the boronate ester is highly pH-dependent. The formation and stability of the boronate ester are favored when the pH of the medium is above the pKa of the boronic acid. mdpi.com This behavior is the foundation for creating pH-responsive hydrogels.

Hydrogels are three-dimensional networks of hydrophilic polymers that can swell in water. mdpi.com When cross-linked via boronate esters, these hydrogels can exhibit dramatic changes in their physical properties, such as swelling or mechanical strength, in response to pH shifts. For example, hydrogels formed from boronic acid-functionalized polymers and poly(vinyl alcohol) (PVA) demonstrate pH-dependent viscosity. At a higher pH (e.g., 9.0), the formation of tetrahedral boronate ester bonds leads to a strongly interconnected network with high viscosity. mdpi.com Conversely, at a lower pH, the stability of these esters decreases, resulting in a more fluid-like hydrogel with lower viscosity. mdpi.com This reversible crosslinking has been used to develop dynamically restructuring, or "self-healing," hydrogels. rsc.org

These materials can also be designed to be shear-responsive. The dynamic and reversible nature of the boronate ester cross-links allows the hydrogel network to break down under high shear stress and rapidly reform when the stress is removed. This shear-thinning behavior is highly desirable for applications such as injectable drug delivery systems, where the material needs to flow through a needle and then solidify in place. researchgate.net

| Property | Response to Increasing pH | Response to High Shear | Underlying Mechanism |

| Viscosity | Increases | Decreases (Shear-thinning) | Formation/Destruction of Boronate Ester Cross-links |

| Gel Strength | Increases | Decreases | Reversible covalent bond dynamics |

| Swelling | Can be tuned | Not directly responsive | pH-dependent equilibrium of boronate ester formation |

Development of Advanced Functional Materials Based on Dynamic Covalent Bonds

The reversible reaction between boronic acids and diols is a prime example of dynamic covalent chemistry. nih.gov This field focuses on covalent bonds that can form and break under equilibrium control, allowing materials to adapt their structure and properties in response to external stimuli. encyclopedia.pubnih.gov This adaptability has led to the creation of advanced functional materials with properties like self-healing and stimuli-responsiveness. nih.gov

Dynamic covalent bonds (DCBs), such as boronate esters, are used to construct dynamic covalent polymers. nih.govencyclopedia.pub These polymers can be designed to respond to various triggers, including changes in pH, the introduction of competing diol molecules (like glucose), or temperature shifts. nih.gov For instance, hydrogels have been developed using polyethylene (B3416737) glycol (PEG)-based polymers modified with boronic acids, which are then cross-linked by plant-derived polyphenols containing multiple diol groups, such as tannic acid or epigallocatechin gallate (EGCG). nih.govrsc.org The mechanical stiffness of these hydrogels is directly related to the dynamic covalent bonds formed between the boronic acid on the polymer and the diol groups on the polyphenol linker. nih.govrsc.org

The self-healing capability of these materials stems from the reversible nature of the DCBs. When the material is damaged, the broken boronate ester bonds at the fracture interface can reform, restoring the integrity of the polymer network. nih.gov This has been demonstrated in hydrogels formed through boronate–catechol complexation, which exhibit both pH-responsiveness and self-healing properties. nih.gov

Supramolecular Assemblies and Glucose-Selective Binding via Boronic Acid Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Boronic acids are key players in this field, particularly for the selective recognition of saccharides. rsc.org The ability of phenylboronic acid to bind with the diol groups of sugars like glucose has been harnessed to create sophisticated sensors and molecular assemblies. frontiersin.orgrsc.org

Achieving high selectivity for glucose over other common monosaccharides, such as fructose, is a significant challenge because boronic acids generally have a higher affinity for fructose. frontiersin.org To overcome this, researchers have designed multivalent systems where two or more boronic acid moieties are precisely positioned to match the arrangement of hydroxyl groups in a specific sugar. Diboronic acid receptors have been engineered to bind selectively with the α-glucofuranose form of glucose by interacting with hydroxyl groups at both the 1,2- and 3,5,6-positions. rsc.org The spacing and orientation of the boronic acid groups are crucial for achieving high glucose selectivity. nih.gov

Supramolecular approaches often involve the use of host molecules, like cyclodextrins, to create a specific binding cavity. frontiersin.orgnih.gov For example, a supramolecular sensor has been designed using a complex between a boronic acid fluorophore and a boronic acid-modified γ-cyclodextrin. nih.gov This system demonstrates a significant increase in fluorescence intensity specifically in the presence of glucose, showcasing a multi-point interaction that enhances selectivity. nih.gov The formation of these supramolecular assemblies can lead to observable changes in fluorescence or other spectroscopic signals, forming the basis for glucose sensing technologies. frontiersin.orgacs.orgnih.gov

| System | Key Feature | Selectivity Principle |

| Diboronic Acids | Two boronic acid groups in a fixed scaffold | Multivalent binding matching the diol geometry of glucose rsc.orgnih.gov |

| Supramolecular Complexes | Boronic acid combined with a host (e.g., cyclodextrin) | Formation of a specific 2:1 binding pocket for glucose within the host cavity frontiersin.orgnih.gov |

| Polymeric Systems | Boronic acid moieties on a polymer backbone | Cooperative binding and crosslinking in the presence of glucose rsc.orgrsc.org |

Comparative Analysis and Future Research Directions for 4 Acetamidophenylboronic Acid

Comparative Studies with Structural Isomers and Related Arylboronic Acids

The chemical reactivity and biological efficacy of 4-acetamidophenylboronic acid are profoundly influenced by the arrangement and electronic nature of its constituent functional groups. Comparative studies involving its structural isomers, primarily 3-acetamidophenylboronic acid and 2-acetamidophenylboronic acid, as well as other substituted arylboronic acids, provide critical insights into these structure-activity relationships.

The position of the acetamido group on the phenyl ring dictates the electronic environment of the boronic acid moiety, which in turn affects its Lewis acidity and reactivity. Arylboronic acid reactivity, particularly in forming boronate anions, is a key factor in reactions like diol complexation and the Suzuki-Miyaura cross-coupling. The acidity, represented by the pKa value, is a direct measure of the boron center's electrophilicity.

This compound (para-isomer): In the para position, the electron-donating resonance effect of the acetamido group is significant. This effect tends to increase the pKa, making it a weaker Lewis acid compared to phenylboronic acid itself.

3-Acetamidophenylboronic acid (meta-isomer): When in the meta position, the resonance effect is minimized, and the inductive electron-withdrawing effect becomes more influential. This results in the 3-isomer generally being a stronger acid (lower pKa) than the 4-isomer. Studies have shown that 3-acetamidophenylboronic acid has a higher pKa than other derivatives with stronger EWGs, indicating it is a weaker acid in that context, but the positional change from para to meta enhances acidity semanticscholar.org.

2-Acetamidophenylboronic acid (ortho-isomer): The ortho position introduces steric hindrance, which can significantly impact reactivity and acidity researchgate.net. Furthermore, the proximity of the acetamido group allows for potential intramolecular interactions, such as hydrogen bonding, which can stabilize the boronic acid and influence its conformation and reactivity in complex ways researchgate.net.

These differences in acidity directly correlate to reactivity in forming complexes with diols, a foundational interaction for their use in sensors and drug delivery. A lower pKa generally facilitates boronate ester formation at physiological pH semanticscholar.org.

| Compound | Substituent Position | Predominant Electronic Effect | Relative pKa (Acidity) |

|---|---|---|---|

| This compound | Para | Resonance (Donating) | Higher (Less Acidic) |

| 3-Acetamidophenylboronic acid | Meta | Inductive (Withdrawing) | Lower (More Acidic) semanticscholar.org |

| Phenylboronic acid | - | Reference | ~8.9 - 9.0 semanticscholar.org |

| 4-Formylphenylboronic acid | Para | Resonance & Inductive (Withdrawing) | Lower (More Acidic) semanticscholar.org |

The structural and electronic variations among isomers of acetamidophenylboronic acid lead to distinct differences in their biological activities. The specific orientation of the functional groups determines how the molecule fits into and interacts with biological targets like enzyme active sites.

A notable comparative study investigated the effects of 3- and this compound as potential inhibitors of acetylcholinesterase (AChE), an enzyme relevant to neurodegenerative diseases. Both isomers demonstrated the ability to inhibit AChE and protect neuronal-like PC12 cells from amyloid-beta-induced damage. However, their inhibitory mechanisms differed, highlighting the impact of the substituent position. Molecular docking studies suggested that these compounds bind within the gorge region of AChE, but the precise interactions governing their competitive or non-competitive inhibition profiles are dependent on their specific geometry.

In the context of developing inhibitors for serine β-lactamases, the position of substituents on the phenylboronic acid scaffold is critical for efficacy and selectivity nih.gov. Research on related phenylboronic acid derivatives shows that an ortho-substituted carboxylated chain dramatically improves affinity for Class A β-lactamases (like KPC-2), whereas the meta-substituted equivalent shows a significant drop in affinity nih.gov. This demonstrates that subtle changes in substituent position can redirect or abolish binding to a biological target, a principle that applies directly to the acetamido isomers. The specific placement of the acetamido group in the para position on this compound dictates the vectors for potential hydrogen bonds and other non-covalent interactions within a binding site, distinguishing its biological profile from that of its meta and ortho counterparts.

| Compound | Target | Observed Biological Effect | Significance of Isomer Position |

|---|---|---|---|

| This compound | Acetylcholinesterase (AChE) | Inhibits AChE and shows neuroprotective effects. | The different positioning of the acetamido group leads to distinct binding modes and inhibition kinetics within the enzyme's active site. |

| 3-Acetamidophenylboronic acid | Acetylcholinesterase (AChE) | Inhibits AChE and shows neuroprotective effects. | |

| Ortho-substituted Phenylboronic Acids | Class A β-lactamases | Strong inhibition due to optimal orientation of interacting groups nih.gov. | Demonstrates that ortho vs. meta placement is a critical design element for achieving target-specific enzyme inhibition nih.gov. |

| Meta-substituted Phenylboronic Acids | Class A β-lactamases | Significantly weaker inhibition nih.gov. |

Emerging Research Opportunities and Novel Synthetic Strategies for this compound

The unique chemical properties of this compound continue to open new avenues of research. Scientists are exploring its potential in advanced materials and therapeutics, while also developing more efficient methods for its synthesis.

Emerging research is focused on leveraging its specific functionalities. One promising area is in the development of electrically controlled drug delivery systems. Studies have shown that the carbon-boron bond in this compound can be electrochemically cleaved under neutral pH conditions to release p-acetamidophenol researchgate.net. This finding suggests a potential mechanism for creating devices that release therapeutic agents in response to an electrical signal. Furthermore, its ability to bind with diols is being exploited in the design of fluorescent probes and nanoparticles for the selective imaging and targeting of cancer cells, which often overexpress sialic acid (a diol-containing sugar) on their surface.

In parallel, the field of synthetic chemistry is evolving to provide more efficient and versatile methods for producing arylboronic acids. Traditional methods often rely on the reaction of organolithium or Grignard reagents with borate (B1201080) esters at low temperatures nih.gov. While effective, these methods can have limitations regarding functional group tolerance and safety. More recent strategies offer improvements:

Palladium-Catalyzed Cross-Coupling: The Miyaura borylation reaction, which uses a palladium catalyst to couple aryl halides or triflates with a diboron (B99234) reagent, is a powerful method for synthesizing a wide range of arylboronic acids with excellent functional group compatibility nih.gov.

C-H Borylation: Direct C-H activation and borylation, often catalyzed by iridium, represents an atom-economical approach that avoids the need for pre-functionalized starting materials like aryl halides nih.gov.

Decarboxylative Borylation: A novel technique has been developed that transforms abundant and structurally diverse carboxylic acids into boronic acids using a simple nickel catalyst. This method of "decarboxylative borylation" provides a new and practical route into this important class of compounds from readily available starting materials drugdiscoverytrends.com.

These advanced synthetic strategies are crucial for efficiently producing this compound and its derivatives, facilitating further exploration of their properties and applications.

Prospective Applications and Broader Scientific Impact of this compound Research

The ongoing investigation into this compound holds significant promise for future advancements in medicine and materials science. Its dual functionality—a boronic acid for reversible covalent bonding and an acetamido group for structural modifications and hydrogen bonding—makes it a highly versatile molecular scaffold.

Prospective applications are centered on its utility as a key building block in several areas:

Targeted Therapeutics: It is a valuable starting material for the synthesis of complex enzyme inhibitors, such as those targeting Tpl2 kinase or modulating the survival motor neuron (SMN) protein sigmaaldrich.comsigmaaldrich.com. Its structure can be incorporated into larger molecules designed to interact specifically with biological targets implicated in cancer, neurodegenerative disorders, and inflammatory diseases.

Advanced Biosensors: The reversible interaction of the boronic acid group with diols is the foundation for developing sophisticated sensors for glucose and other biologically important saccharides. Research is aimed at creating highly sensitive and selective diagnostic tools for diseases like diabetes.

Smart Materials: The potential for creating materials that respond to specific stimuli, such as glucose concentration or electrical potential, positions this compound as a key component in the development of "smart" hydrogels and polymers for controlled drug release and tissue engineering applications researchgate.net.

The broader scientific impact of research on this compound is substantial. It deepens the fundamental understanding of organoboron chemistry, particularly in the context of reversible covalent interactions and structure-activity relationships. Each new application, from enzyme inhibition to materials science, expands the toolkit available to medicinal chemists and materials scientists. The continued development of boronic acid-based molecules, spurred by the success and versatility of compounds like this compound, is paving the way for a new generation of precisely engineered drugs and functional materials.

Q & A

Q. What are the common synthetic routes for preparing 4-Acetamidophenylboronic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions such as the Suzuki-Miyaura reaction , where boronic acids react with aryl halides under palladium catalysis. For example, in the synthesis of lysine methyltransferase inhibitors, this compound was coupled with indole derivatives using Pd catalysts, yielding target compounds with >70% efficiency . Key optimization parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced reactivity.

- Solvent system : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C.

- Base : Na₂CO₃ or Cs₂CO₃ to stabilize intermediates.

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer: